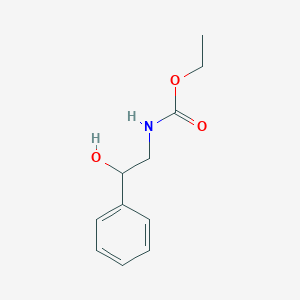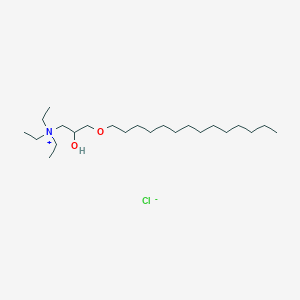
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a multistep pathway. One common method starts with the reaction of 2-phenylindole with appropriate reagents to form the desired imidazole derivative. The structure characterization of this compound is usually done using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding imidazole oxides, while reduction reactions can produce imidazole alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug development and therapeutic research. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share a similar imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits .
Propiedades
Número CAS |
112520-59-9 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C12H14N2O.NO3/c1-13-7-8-14(10-13)9-12(15)11-5-3-2-4-6-11;2-1(3)4/h2-8H,9-10H2,1H3;/q;-1/p+1 |
Clave InChI |
VJLBYAKPQDTGBX-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CN(C=C1)CC(=O)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)





![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)



![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)

